Product packaging for Pubchem_15006107(Cat. No.:CAS No. 6434-73-7)

Pubchem_15006107

Cat. No.: B15490371
CAS No.: 6434-73-7
M. Wt: 635.2 g/mol
InChI Key: YAEFFDMNBLUIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Deglycosylated Ginsenoside Metabolite

The primary significance of Ginsenoside Compound K lies in its status as a deglycosylated metabolite. nih.gov Major ginsenosides (B1230088), such as Ginsenoside Rb1, Rb2, and Rc, are large glycosylated molecules that are poorly absorbed in the gastrointestinal tract. nih.govresearchgate.net Intestinal bacteria, possessing enzymes like β-glucosidase, cleave the sugar moieties from these parent ginsenosides, leading to the formation of Compound K. researchgate.netcaymanchem.com This process of deglycosylation significantly enhances its absorption into the systemic circulation. chemfaces.com

The biotransformation pathways can be complex. For instance, Ginsenoside Rb1 can be metabolized to Rd, then to F2, and finally to Compound K. mdpi.com Another pathway involves the conversion of Ginsenoside Rc to a compound known as Mc, which is then transformed into Compound K. mdpi.com This metabolic conversion is crucial for the pharmacological effects attributed to ginseng, as Compound K is often considered the ultimate active form that exerts various biological activities. researchgate.net

Role in Ginseng Research and Development

The discovery and subsequent research into Ginsenoside Compound K have profoundly impacted the field of ginseng research and development. nih.gov Its enhanced bioavailability compared to its parent ginsenosides has made it a focal point for understanding the mechanisms behind ginseng's purported health benefits. nih.govnih.gov Researchers are actively exploring methods to produce Compound K directly, bypassing the need for intestinal biotransformation, which can vary significantly among individuals. mdpi.commdpi.com

These production methods include microbial conversion, enzymatic treatment, and heating. nih.gov Such advancements are pivotal for the standardization and development of ginseng-based products with consistent and predictable physiological effects. The focus on Compound K allows for a more targeted approach in developing new therapeutic agents and dietary supplements. mdpi.com

Overview of Research Trajectories for Ginsenoside Compound K

The research trajectories for Ginsenoside Compound K are diverse and expanding. amegroups.orgnih.gov A significant portion of the research focuses on elucidating its various pharmacological activities. Numerous in vitro and in vivo studies have investigated its potential anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and hepatoprotective effects. chemfaces.comamegroups.orgbiocrick.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H56Ge4 B15490371 Pubchem_15006107 CAS No. 6434-73-7

Properties

CAS No.

6434-73-7

Molecular Formula

C24H56Ge4

Molecular Weight

635.2 g/mol

InChI

InChI=1S/4C6H14Ge/c4*1-5(2)7-6(3)4/h4*5-6H,1-4H3

InChI Key

YAEFFDMNBLUIMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Ge]C(C)C.CC(C)[Ge]C(C)C.CC(C)[Ge]C(C)C.CC(C)[Ge]C(C)C

Origin of Product

United States

Biosynthesis and Production Methodologies of Ginsenoside Compound K

Biotransformation from Major Ginsenosides (B1230088) (e.g., Rb1, Rb2, Rc, Rd)

Compound K is the result of the deglycosylation of major ginsenosides such as Rb1, Rb2, Rc, and Rd. mdpi.comnih.govkoreascience.krnih.gov This process involves the sequential removal of sugar molecules, specifically glucose and arabinose, from the C-3 and C-20 positions of the ginsenoside's steroid-like core. walshmedicalmedia.com The transformation pathway can vary depending on the initial ginsenoside and the bioconversion method employed. A common pathway involves the hydrolysis of ginsenoside Rb1 to ginsenoside Rd, which is then further hydrolyzed to form Compound K. mdpi.comkoreascience.krnih.govnih.gov Other pathways have also been identified, such as the conversion of Rb1 through ginsenoside F2 to Compound K. mdpi.comkoreascience.krnih.govscielo.br

Enzymatic Conversion Processes

Utilizing isolated enzymes provides a specific and efficient route for producing Compound K. This method leverages the catalytic activity of particular enzymes to break down major ginsenosides into this more readily absorbed form. mdpi.com

Role of β-Glucosidases and other Glycoside Hydrolases

The primary enzymes driving the conversion of major ginsenosides to Compound K are β-glucosidases. walshmedicalmedia.comscielo.br These enzymes are highly specific for cleaving the β-D-glucopyranosyl linkages found at the C-3 and C-20 positions of the ginsenoside structure. walshmedicalmedia.comscielo.br Other glycoside hydrolases, such as α-L-arabinofuranosidases and α-L-rhamnopyranosidases, can also play a role, particularly in the breakdown of more complex ginsenosides like Rc. walshmedicalmedia.com These enzymes are sourced from a variety of organisms, including fungi like Aspergillus niger and bacteria such as Sulfolobus solfataricus. mdpi.comtandfonline.com

Optimization of Enzymatic Reaction Conditions (e.g., pH, temperature, substrate concentration)

Table 1: Examples of Optimized Enzymatic Reaction Conditions for Compound K Production

Enzyme SourceStarting GinsenosideOptimal pHOptimal Temperature (°C)
Armillaria melleaGinsenoside Rb14.0-4.545-55
Aspergillus nigerGinsenoside Rb14.0-5.050-60
Sulfolobus solfataricusGinsenoside Rb15.590
Leuconostoc citreum LH1Ginsenoside Rb16.030
Microbacterium esteraromaticumGinsenoside Rb17.040
Enzyme Engineering for Enhanced Production

To further boost the efficiency of Compound K synthesis, scientists are exploring enzyme engineering techniques. mdpi.com This involves modifying the genetic code of β-glucosidases to create enzymes with improved characteristics. mdpi.com By using methods like site-directed mutagenesis, researchers can alter the enzyme's structure to enhance its catalytic speed, stability at high temperatures, or its preference for specific ginsenoside substrates. mdpi.com The ultimate goal is to design enzymes that can produce Compound K more effectively and at a lower cost. mdpi.com

Microbial Transformation Approaches

An alternative to using purified enzymes is microbial transformation, which employs whole microorganisms like bacteria and fungi to carry out the conversion of ginsenosides to Compound K. mdpi.comwalshmedicalmedia.comfrontiersin.orgjmb.or.krjmb.or.kr This approach can be more economical as it bypasses the need for costly enzyme purification. jmb.or.kr Various microorganisms, including species of Aspergillus, Penicillium, and Lactobacillus, have been shown to effectively produce Compound K. mdpi.commbl.or.krajol.info

Human Intestinal Bacteria in Bioconversion

The bacteria residing in the human gut play a crucial role in the metabolism of ginsenosides. walshmedicalmedia.comfrontiersin.orgjmb.or.krjmb.or.krjst.go.jp When ginseng is consumed, the large ginsenosides are poorly absorbed in the upper digestive tract. walshmedicalmedia.com However, upon reaching the large intestine, they are acted upon by the gut microbiota. walshmedicalmedia.comfrontiersin.orgjst.go.jp Intestinal bacteria, including species of Bacteroides, Bifidobacterium, and Eubacterium, produce the necessary glycoside hydrolases to break down the sugar chains of the major ginsenosides, leading to the formation of the more readily absorbable Compound K. walshmedicalmedia.comfrontiersin.orgjst.go.jp This bioconversion by gut bacteria is essential for the bioavailability and subsequent pharmacological effects of ginseng in the body. walshmedicalmedia.comfrontiersin.org The specific composition of an individual's gut microbiome can greatly influence how efficiently ginsenosides are metabolized into Compound K, which may explain why the effects of ginseng can vary from person to person. nih.gov

Endophytes and Soil Fungi in Ginsenoside Transformation

Endophytic fungi, which reside within the tissues of plants like Panax ginseng, and various soil microorganisms have demonstrated a remarkable capability to biotransform major ginsenosides into the more bioavailable Compound K. amegroups.orgmdpi.comtandfonline.com These microorganisms produce a variety of glycoside hydrolases that can selectively cleave the sugar moieties from the ginsenoside backbone. tandfonline.com

One of the key transformation pathways involves the conversion of Ginsenoside Rb1 to Compound K. For instance, the endophytic fungus Arthrinium sp. GE 17-18, isolated from Panax ginseng, has been shown to convert Rb1 to CK through a stepwise deglycosylation process: Rb1 → Rd → F2 → CK. nih.gov Similarly, other endophytic fungi isolated from Panax notoginseng have also been identified as potent transformers of saponins. mdpi.com

Studies have revealed that different fungal species possess unique enzymatic machinery, leading to different transformation pathways. For example, β-glycosidase from Armillaria mellea mycelium converts Ginsenoside Rb2 into Compound Y and then into Compound K. tandfonline.com The diversity of these microbial enzymes offers a rich resource for discovering novel biocatalysts for efficient CK production. tandfonline.comtandfonline.com Recent research has also identified four fungal endophytes from Panax sokpayensis—Thermothielavioides terrestris PSRF52, Aspergillus sp. PSRF49, Rutstroemiaceae sp. strain PSRF53, and Phaeosphaeriaceae sp. strain PSRF58—capable of producing Compound K. researchgate.net

Endophytic/Soil MicroorganismMajor Ginsenoside SubstrateTransformation PathwayReference
Arthrinium sp. GE 17-18Ginsenoside Rb1Rb1 → Rd → F2 → CK nih.gov
Armillaria melleaGinsenoside Rb2Rb2 → Compound Y → CK tandfonline.com
Aspergillus niger XD101Ginsenoside Rb1Rb1 → Rd → F2 → CK mdpi.com
Umbelopsis sp.Ginsenosides in American ginseng stems and leavesIncreased yield of Compound K mdpi.com
Engineered Microbial Systems for Efficient Production (e.g., E. coli, S. cerevisiae)

To overcome the limitations of relying on native microbial strains, researchers have turned to metabolic engineering of model organisms like Escherichia coli and Saccharomyces cerevisiae to create efficient cell factories for Compound K production. nih.govnih.gov These systems offer the advantages of controlled and scalable production. mdpi.com

Saccharomyces cerevisiae (baker's yeast) has been a particularly popular host due to its GRAS (Generally Recognized as Safe) status and its inherent mevalonic acid (MVA) pathway, which provides the necessary precursors for ginsenoside synthesis. mdpi.comscienceopen.com Metabolic engineering strategies in yeast typically involve:

Heterologous Gene Expression: Introducing genes from P. ginseng and other organisms that encode the key enzymes for the ginsenoside biosynthetic pathway, such as cytochrome P450s and UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org

Balancing Metabolic Flux: Optimizing the expression levels of pathway genes and increasing the supply of precursors like acetyl-CoA to channel more resources towards ginsenoside production. nih.gov

Enzyme Engineering: Modifying enzymes to improve their activity and specificity for desired reactions. nih.gov

One study successfully engineered S. cerevisiae to produce 240 μg/L of Compound K by expressing the P. ginseng UGT, UGTPg1, in a protopanaxadiol (B1677965) (PPD)-producing yeast strain. nih.govfrontiersin.org Further systematic optimization, including improving UDP-glucose biosynthesis and fine-tuning its consumption, led to a final engineered yeast strain capable of producing 5.74 g/L of CK in fed-batch fermentation, the highest reported microbial production to date. researchgate.net

The non-conventional yeast Yarrowia lipolytica has also been engineered for CK production. By overexpressing key genes in the MVA pathway and fusing essential enzymes, researchers achieved a production of 161.8 mg/L of CK in a 5 L fermenter. acs.org

Engineered MicroorganismKey Engineering StrategyCompound K TiterReference
Saccharomyces cerevisiaeExpression of P. ginseng UGTPg1240 μg/L nih.govfrontiersin.org
Saccharomyces cerevisiaeSystematic optimization of precursor pathways5.74 g/L researchgate.net
Yarrowia lipolyticaOverexpression of MVA pathway genes and enzyme fusion161.8 mg/L acs.org
Escherichia coliCo-expression of β-glucosidase and chaperonesComplete conversion of PPD-type ginsenosides acs.org
Whole-Cell Biocatalysis Systems

Whole-cell biocatalysis presents an attractive alternative to using purified enzymes, as it circumvents the costly and time-consuming process of enzyme purification. mdpi.comx-mol.net In this approach, microbial cells containing the desired enzymes are used directly as catalysts. However, a major challenge is the limited permeability of the cell membrane, which can hinder the substrate from reaching the intracellular enzymes. mdpi.comx-mol.net

To address this, researchers have developed innovative strategies such as cell surface display systems. In one study, a β-glycosidase (Bgp3) was displayed on the surface of E. coli using an anchoring protein. mdpi.comx-mol.net This system efficiently converted ginsenoside substrates into Compound K, achieving a production of 5.18 ± 0.08 mg/mL within 24 hours with a conversion rate of 81.83 ± 1.34%. mdpi.comx-mol.netresearchgate.net The optimized conditions for this whole-cell catalyst were an IPTG concentration of 0.5 mM, an induction temperature of 16°C, a substrate concentration of 15 mg/mL, and a catalytic temperature of 30°C. mdpi.com

Another approach involves permeabilizing the cells to increase membrane permeability. The co-expression of a β-glucosidase with a chaperone system in permeabilized E. coli cells resulted in a 2.6-fold increase in productivity and the complete conversion of all protopanaxadiol-type ginsenosides from a ginseng root extract into Compound K. acs.org

Whole-Cell SystemKey FeatureProduction/ConversionReference
E. coli with surface-displayed β-glycosidaseYiaT anchoring motif5.18 ± 0.08 mg/mL CK in 24h mdpi.comx-mol.netresearchgate.net
Permeabilized recombinant E. coliCo-expression of β-glucosidase and chaperonesComplete conversion of PPD-type ginsenosides acs.org

Metabolic Engineering Strategies for Ginsenoside Compound K Production

Metabolic engineering offers a powerful toolkit to enhance the production of Compound K in microbial hosts. nih.govfrontiersin.org The overarching goal is to rewire the cell's metabolism to efficiently channel precursors towards the synthesis of the target compound. nih.gov

Key strategies include:

Enhancing Precursor Supply: The biosynthesis of ginsenosides begins with acetyl-CoA, which feeds into the MVA pathway to produce the building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govscienceopen.com Overexpressing key enzymes in this pathway, such as a truncated HMG-CoA reductase (tHMG1), can significantly boost the precursor pool. nih.gov

Overexpression of Pathway Genes: Increasing the copy number of genes encoding the rate-limiting enzymes in the ginsenoside biosynthesis pathway is a common strategy to improve yields. nih.gov For instance, overexpressing genes like ERG20, ERG9, and ERG1 in S. cerevisiae has been shown to enhance the production of ginsenoside precursors. nih.gov

Pathway Optimization and Balancing: Simply overexpressing all genes may not lead to the highest yield due to metabolic burden on the host cell. nih.gov Therefore, it is crucial to balance the expression of different pathway modules. This can be achieved using plasmids with different copy numbers or by integrating genes into the host genome. nih.gov For example, a high-level production of CK at 5 g/L was achieved in a 5 L fed-batch fermentation by systematically engineering S. cerevisiae, which included optimizing the expression of the glycosyltransferase UGTPg1 and managing the UDP-glucose supply. researchgate.net

Future Perspectives in High-Yield Ginsenoside Compound K Biosynthesis

The field of ginsenoside Compound K biosynthesis is rapidly advancing, with future research likely to focus on several key areas to achieve even higher yields and industrial-scale production. nih.gov

One promising direction is the application of synthetic biology and systems biology approaches. nih.govkoreascience.kr This involves the use of genetic circuits and modular pathway engineering to finely control gene expression and metabolic fluxes, minimizing the accumulation of toxic intermediates and reducing the metabolic burden on the host cells. koreascience.kr

Further exploration of novel enzymes from diverse microbial sources, including extremophiles and unculturable microorganisms, could lead to the discovery of more efficient and robust biocatalysts. mdpi.com Enzyme engineering, guided by computational modeling and directed evolution, will continue to play a crucial role in improving the catalytic efficiency and specificity of the enzymes used in the biosynthetic pathways. nih.gov

Optimizing fermentation strategies and bioreactor conditions will also be critical for scaling up production. nih.gov This includes developing advanced fed-batch and continuous culture processes to maintain optimal growth and productivity of the engineered microbial strains. The integration of these advanced metabolic engineering and bioprocessing strategies holds the key to unlocking the full potential of microbial cell factories for the sustainable and high-yield production of Ginsenoside Compound K. nih.govresearchgate.net

Advanced Analytical Techniques in Ginsenoside Compound K Research

Chromatographic and Spectrometric Methods for Metabolite Identification

The identification and quantification of Compound K and its metabolites rely heavily on the separation power of chromatography coupled with the specificity of mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the quantitative analysis of Compound K. mdpi.comjmb.or.kr Methods often employ a C18 column with detection at 203 nm. mdpi.com A typical mobile phase involves a gradient of acetonitrile (B52724) and water to ensure the separation of Compound K from other ginsenosides (B1230088) and metabolites. mdpi.comjmb.or.kr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it ideal for detecting low concentrations of Compound K in complex biological matrices like human plasma. koreascience.krnih.gov This method often utilizes an electrospray ionization (ESI) source and multiple reaction monitoring (MRM) for precise quantification. koreascience.krnih.gov One approach involved the analysis of lithium adducts of Compound K in positive ion mode, which provided excellent sensitivity and linearity over a concentration range of 1.00–1000 ng/mL. nih.govresearchgate.net The development of rapid, sensitive, and selective LC-MS/MS methods has been crucial for pharmacokinetic studies, allowing for the determination of Compound K in human plasma with a lower limit of quantification of 1 ng/mL. koreascience.krmdpi.com

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) is another powerful tool used for screening and characterizing Compound K metabolites in biological samples like urine and feces. sci-hub.se This high-resolution mass spectrometry technique, combined with data processing methods such as extracted ion chromatograms, enables the identification of various metabolic products, including those formed through mono-oxygenation and other biotransformations. sci-hub.se For instance, a study identified several metabolites in rat urine and feces after oral administration of Compound K, proposing metabolic pathways that include glucuronidation. sci-hub.se

Table 1: Chromatographic and Spectrometric Methods for Compound K Analysis

TechniqueColumn TypeMobile Phase ExampleDetection MethodApplicationReference
HPLCC18 (4.6 mm × 250 mm, 5 μm)Gradient of water and acetonitrileUV at 203 nmQuantitative analysis of Compound K synthesis mdpi.com
LC-MS/MSPhenomenex Luna C18 (100×2.00 mm, 3 μm)10 mM ammonium (B1175870) acetate-methanol-acetonitrile (5:47.5:47.5, v/v/v)ESI-MS/MS (MRM)Determination in human plasma for pharmacokinetic studies koreascience.kr
LC-MS/MSPhenomenex Gemini C18 (50 mm × 2.0 mm, 5 μm)Stepwise gradient with acetonitrile-water and 0.2 mmol/L lithium carbonatePositive ion mode, MRM of lithium adductsPharmacokinetic study in healthy volunteers nih.gov
UPLC-Q-TOF-MS/MSNot specifiedNot specifiedHigh-resolution MS/MSScreening and characterization of metabolites in rat urine and feces sci-hub.se

Omics Technologies in Ginsenoside Compound K Pathway Elucidation

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of natural product biosynthetic pathways. frontiersin.orgnih.gov These systems biology approaches provide a holistic view of the molecular processes underlying the formation of ginsenosides, including Compound K. frontiersin.orgoup.com

Genomic and transcriptomic analyses are fundamental to identifying the genes responsible for ginsenoside biosynthesis. The sequencing of the Panax ginseng genome has provided a valuable resource for this research, revealing large gene families, such as UDP-glycosyltransferases (UGTs), that are crucial for the glycosylation steps in ginsenoside synthesis. nih.gov

Transcriptome sequencing of different Panax species and tissues allows researchers to identify differentially expressed genes involved in the biosynthetic pathway. frontiersin.org For example, studies have shown that the expression levels of genes encoding key enzymes like cytochrome P450s (CYPs) and UGTs are correlated with the content of specific ginsenosides in different plant tissues. frontiersin.org Recently, research on Panax japonicus identified two UGTs, UGTPj3 and UGTPj20, which can convert protopanaxadiol (B1677965) to ginsenoside Rh2 and Compound K, respectively. researchgate.net This finding was significant as it suggested that the necessary genetic modules for Compound K biosynthesis exist within the Panax genus, even though the compound is not typically accumulated in the plant. researchgate.net The study further revealed that the preferential conversion of protopanaxadiol to ginsenoside Rh2 by UGTPj3 is why Compound K is not naturally synthesized in P. japonicus. researchgate.net

Proteomics, the large-scale study of proteins, provides direct evidence of the enzymes functioning in metabolic pathways. frontiersin.org In ginseng research, proteomic analyses have been used to identify enzymes involved in ginsenoside biosynthesis, from the initial mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to the downstream modifying enzymes like CYPs and UGTs. mdpi.comnih.gov

By comparing the protein expression profiles of different ginseng tissues, such as roots and leaves, researchers have identified a spatial distribution of these enzymes. nih.gov For instance, a higher number of CYPs and UGTs were identified in ginseng leaves compared to roots, suggesting that the complex glycosylation steps may be more active in the leaves. nih.gov Proteomic studies on forest-cultivated ginseng have identified differentially expressed proteins related to ginsenoside biosynthesis, such as farnesyl diphosphate (B83284) synthase (FDPS) and cycloartenol (B190886) synthase (CAS), which were up-regulated as the plant aged, correlating with increased ginsenoside content. nih.gov This approach helps to link protein expression directly to the synthesis of specific compounds. frontiersin.orgnih.gov

Table 2: Key Enzyme Families in Ginsenoside Biosynthesis Identified via Omics

Enzyme FamilyFunctionSignificance in Compound K PathwayOmics TechniqueReference
Oxidosqualene Cyclases (OSCs)Cyclize 2,3-oxidosqualene (B107256) to form the triterpenoid (B12794562) skeleton (e.g., dammarenediol-II)Catalyzes the initial step to form the protopanaxadiol backboneGenomics, Transcriptomics mdpi.com
Cytochrome P450s (CYPs)Catalyze hydroxylation and other modifications of the triterpenoid skeletonInvolved in creating the specific aglycone structure before glycosylationTranscriptomics, Proteomics frontiersin.orgmdpi.comnih.gov
UDP-glycosyltransferases (UGTs)Transfer sugar moieties to the aglycone, creating diverse ginsenosidesUGTPj20 was identified as capable of converting protopanaxadiol to Compound KGenomics, Transcriptomics, Proteomics frontiersin.orgnih.govresearchgate.net

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. In the context of Compound K, metabolomic studies are crucial for understanding the biotransformation of major ginsenosides by gut microbiota. researchgate.net By incubating major ginsenosides like Rb1 with gut microbiota and analyzing the resulting products with techniques like HPLC-DAD-Q-TOF-MS/MS, researchers can map the metabolic pathways leading to the formation of Compound K.

These studies have elucidated that deglycosylation is the primary metabolic pathway, where enzymes from gut bacteria sequentially cleave sugar moieties from the parent ginsenoside. researchgate.net For instance, the biotransformation of ginsenoside Rb1 can proceed through intermediates like ginsenoside Rd and F2 before yielding Compound K. mdpi.com Metabolomic approaches have also revealed significant differences in the metabolizing capabilities between the gut microbiota of different individuals, which explains the variability in Compound K bioavailability after oral ginseng consumption. researchgate.net This understanding is vital for linking the consumption of ginseng to the presence of its active metabolite, Compound K, in the bloodstream. nih.gov

Mechanistic Investigations of Ginsenoside Compound K at Cellular and Molecular Levels

Modulation of Cellular Signaling Pathways

Compound K influences a variety of intracellular signaling cascades that are crucial for cellular processes such as growth, proliferation, inflammation, and survival. Its ability to interact with these pathways underscores its therapeutic potential.

PI3K/AKT/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell proliferation, growth, and apoptosis. nih.gov Research has demonstrated that Compound K can effectively inhibit this pathway in cancer cells. nih.govspandidos-publications.com By suppressing the phosphorylation of key proteins like PI3K, Akt, and mTOR, Compound K hinders cancer cell proliferation and invasion. nih.govspandidos-publications.com This inhibition leads to a reduction in the expression of matrix metalloproteinases MMP2 and MMP9, which are crucial for cancer cell invasion, and ultimately induces apoptosis. nih.gov In glioblastoma cells, treatment with Compound K resulted in G0/G1 cell cycle arrest and apoptosis through the blockade of the PI3K/Akt/mTOR signaling pathway. spandidos-publications.com Similarly, in breast cancer cells, Compound K has been shown to inhibit proliferation and induce apoptosis by down-regulating the PI3K/Akt pathway. frontiersin.org

Table 1: Effect of Compound K on PI3K/AKT/mTOR Pathway Components

Cell Type Effect of Compound K Downstream Consequences Reference
Various Cancer Cells Inhibits phosphorylation of PI3K, AKT, mTOR, and p70S6K1 Reduced cell proliferation and invasion; induction of apoptosis nih.govresearchgate.net
Glioblastoma Cells Inhibits phosphorylation of PI3K, Akt, and mTOR G0/G1 cell cycle arrest; caspase-dependent apoptosis spandidos-publications.com
Breast Cancer Cells Down-regulates PI3K/Akt pathway Inhibition of proliferation; induction of apoptosis frontiersin.org
Osteosarcoma Cells Suppresses PI3K/mTOR/p70S6K1 pathway Induction of apoptosis; suppression of proliferation and invasion dntb.gov.ua

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a key player in the inflammatory response and cell survival. nih.gov Compound K has been shown to be a potent inhibitor of this pathway. nih.govjst.go.jp It can suppress the activation of NF-κB in various cell types, including astroglial and liver cancer cells. nih.gov This inhibition is achieved, in part, by targeting Annexin A2. nih.gov In macrophages, Compound K has been observed to inhibit the phosphorylation of NF-κB p65, IKKβ, and the degradation of IκBα, which are critical steps in the activation of the NF-κB pathway. nih.gov This action contributes to its anti-inflammatory effects and its ability to reduce the formation of foam cells in atherosclerosis. nih.govfrontiersin.org Furthermore, Compound K has been shown to inhibit NF-κB p65 nuclear translocation in microglia, mitigating neuroinflammation. mdpi.com

Table 2: Compound K's Inhibition of the NF-κB Pathway

Cell Type Mechanism of Action Outcome Reference
Human Astroglial & Liver Cancer Cells Targets Annexin A2 to inhibit NF-κB pathway Suppression of NF-κB activation nih.gov
RAW264.7 Macrophages Inhibits phosphorylation of IKKβ, NF-κB P65 and degradation of IκBα Reduced inflammation and foam cell formation nih.govfrontiersin.org
Microglia Inhibits NF-κB p65 nuclear translocation Attenuation of neuroinflammation mdpi.com
RAW264.7 Cells Reduced expression of iNOS and COX-2 proteins Potent inhibition of NO and prostaglandin (B15479496) E2 production jst.go.jp

MAPK Pathways (ERK, JNK, p38) Modulation

Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are involved in cellular responses to a variety of stimuli. mdpi.com Compound K has been shown to modulate these pathways. For instance, in macrophages, Compound K inhibits the p38 and JNK MAPK signaling pathways, which contributes to its anti-inflammatory and anti-atherosclerotic effects. nih.govmdpi.com In early-stage adipogenesis, Compound K decreased the phosphorylation of ERK and p38. mdpi.com The modulation of MAPK pathways by ginsenosides (B1230088) like Compound K has been implicated in the reduction of neuroinflammation and neuronal apoptosis. frontiersin.org

Table 3: Modulation of MAPK Pathways by Compound K

Cell Type/Model Affected MAPK Pathway Observed Effect Reference
RAW264.7 Macrophages p38 and JNK Inhibition of signaling, reducing inflammation and foam cell formation nih.govmdpi.com
3T3-L1 preadipocytes ERK and p38 Decreased phosphorylation, inhibiting adipogenesis mdpi.com
APP/PS1 mice (Alzheimer's model) p38, ERK, and JNK Downregulation of phosphorylation levels, reducing neuroinflammation frontiersin.org
Fibroblast-like synoviocytes JNK and ERK Suppression of pathways, inhibiting MMP-1 and MMP-3 production sci-hub.se

Wnt/β-catenin Signaling Activation

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, including bone formation. frontiersin.orgnih.gov Compound K has been found to activate this pathway, promoting osteogenic differentiation. dntb.gov.uafrontiersin.orgnih.govspandidos-publications.comresearchgate.net In rat bone marrow-derived mesenchymal stem cells (rBMSCs), Compound K activates the Wnt/β-catenin signaling pathway, leading to increased expression of the osteogenic transcription factor Runx2. frontiersin.orgresearchgate.net This activation is associated with increased nuclear translocation of β-catenin. frontiersin.org Studies have shown that Compound K can significantly elevate the mRNA expression of genes involved in Wnt/β-catenin signaling, such as Wnt10b, Wnt11, Lrp5, and β-catenin. nih.gov

Table 4: Activation of Wnt/β-catenin Signaling by Compound K

Cell Type Effect Downstream Target Reference
Rat Bone Marrow-derived Mesenchymal Stem Cells (rBMSCs) Activates Wnt/β-catenin signaling Promotes expression of Runx2 frontiersin.orgresearchgate.net
Rat Bone Marrow Mesenchymal Stem Cells (rBMSCs) Promotes osteogenesis Activation of Wnt/β-catenin signaling dntb.gov.uanih.govspandidos-publications.com

Nrf2/Keap1 Pathway Involvement

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a major regulator of cellular defense against oxidative stress. nih.gov Compound K has been shown to activate the Nrf2/Keap1 signaling pathway, thereby reducing oxidative damage. nih.govmdpi.com In a mouse model of memory impairment, Compound K was found to regulate amyloid-β aggregation and promote the transduction of the Nrf2/Keap1 signaling pathway, leading to a reduction in oxidative damage to neurons. mdpi.comfrontiersin.orgnih.gov Mechanistically, Compound K can bind to the Nrf2-Keap1 complex, promoting the release of Nrf2 into the nucleus where it activates antioxidant response elements. nih.gov This activation helps to inhibit oxidative damage in neuronal cells. nih.gov

Table 5: Involvement of Compound K in the Nrf2/Keap1 Pathway

Model/Cell Type Mechanism Outcome Reference
Scopolamine-injured mice Promotes transduction of Nrf2/Keap1 signaling pathway Reduced oxidative damage to neurons and inhibition of neuronal apoptosis mdpi.comfrontiersin.org
HT22 cells Binds to Nrf2-Keap1 complex, promotes Nrf2 release into the nucleus Activation of Nrf2/Keap1 signaling, inhibition of oxidative damage nih.gov

AMPK Pathway Phosphorylation

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. mdpi.com Compound K has been shown to activate this pathway through phosphorylation. mdpi.comacs.orgmdpi.com In 3T3-L1 preadipocytes, Compound K significantly increased the phosphorylation of AMPK and its substrate, acetyl-CoA carboxylase (ACC), which contributes to the inhibition of adipogenesis. mdpi.commdpi.com The activation of AMPK by Compound K in human hepatoma cells leads to the suppression of lipogenic genes and the activation of fatty acid oxidation genes, suggesting a role in attenuating hepatic lipid accumulation. acs.org In a model of Huntington's disease, systematic administration of Compound K suppressed the overactivation of the ATM/AMPK pathway, reducing neuronal toxicity. koreascience.kr

Table 6: Phosphorylation of the AMPK Pathway by Compound K

Cell Type/Model Effect on AMPK Downstream Effects Reference
3T3-L1 preadipocytes Increased phosphorylation of AMPK and ACC Inhibition of adipogenesis mdpi.commdpi.com
HepG2 human hepatoma cells Activation of AMPK Attenuation of hepatic lipid accumulation acs.org
R6/2 transgenic mouse model of Huntington's disease Suppressed overactivation of ATM/AMPK pathway Reduced neuronal toxicity and mHTT aggregation koreascience.kr
SK-MEL-28 human melanoma cells Increased phosphorylation of AMPK Induction of autophagy and apoptosis plos.org

SIRT1 and PPARs Regulation

Recent research has highlighted the role of Compound K in modulating signaling pathways associated with Sirtuin 1 (SIRT1) and Peroxisome Proliferator-Activated Receptors (PPARs). preprints.orgsemanticscholar.org SIRT1, a NAD+-dependent deacetylase, is a crucial regulator of various cellular processes, including inflammation and metabolism. frontiersin.orgresearchgate.net Studies have shown that some ginsenosides can enhance SIRT1 activity. frontiersin.org The regulation of SIRT1 expression can be influenced by PPARs, which are nuclear receptors that play a key role in glucose and lipid metabolism. frontiersin.orgfrontiersin.org Specifically, PPARα and PPARβ/δ can increase the expression of SIRT1. frontiersin.org Compound K has been identified as a regulator of PPARγ. preprints.orgsemanticscholar.org This interaction is significant as it points towards the compound's potential to influence metabolic pathways.

RhoA/ROCKs/YAP Signaling

Compound K has been found to regulate the RhoA/ROCKs/YAP signaling pathway. frontiersin.orgsemanticscholar.orgnih.gov This pathway is involved in crucial cellular functions. Studies on NCI-H716 cells, a model for glucagon-like peptide-1 (GLP-1) secretion, have shown that Compound K's effect on GLP-1 secretion is linked to its regulation of the RhoA/ROCKs/YAP pathway. semanticscholar.orgnih.gov

Cellular Processes Modulation

Cell Proliferation and Growth Inhibition

Compound K has demonstrated significant inhibitory effects on the proliferation and growth of various cancer cell lines. mdpi.comspandidos-publications.com In human neuroblastoma cells, it has been shown to inhibit cell proliferation both in laboratory settings and in living organisms. mdpi.com Similarly, studies on glioblastoma cells revealed that Compound K significantly suppresses their growth. spandidos-publications.com The antiproliferative effect is also observed in breast cancer cells, where it inhibits cell division. e-jarb.org In hepatocellular carcinoma cells, Compound K has been shown to inhibit cell viability in a manner dependent on both the dose and duration of exposure. e-century.us Furthermore, it has been found to inhibit the growth of colon cancer cells. spandidos-publications.com

Cell LineEffect of Compound KReference
NeuroblastomaInhibited cell proliferation in vitro and in vivo mdpi.com
Glioblastoma (U87MG, U373MG)Significantly suppressed growth spandidos-publications.com
Breast Cancer (MCF-7, MDA-MB-231)Inhibited cell division e-jarb.org
Hepatocellular Carcinoma (Hep-G2)Inhibited cell viability e-century.us
Colon CancerInhibited growth spandidos-publications.com

Apoptosis Induction Mechanisms

A key aspect of Compound K's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov This process is triggered through multiple molecular pathways. In human neuroblastoma cells, treatment with Compound K leads to caspase-dependent apoptosis. mdpi.com It has been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer, bladder cancer, and colon cancer, through different signaling pathways. nih.gov

The induction of apoptosis by Compound K is frequently mediated by the activation of caspases, a family of proteases crucial for programmed cell death. mdpi.com Research has shown that Compound K can increase the expression of Caspase-3, Caspase-8, and Caspase-9. mdpi.comnih.gov In human leukemia HL-60 cells, Compound K triggers a caspase-8-dependent apoptotic pathway. nih.gov This involves the activation of caspases-3, -8, and -9. nih.gov Similarly, in neuroblastoma cells, it activates the intrinsic apoptotic pathway involving the upregulation of Caspase-9 and Caspase-3. researcherslinks.com Studies on bladder cancer and colon cancer cells have also demonstrated the initiation of procaspases-3 and -9 and the elevation of caspase-3 and -9 levels, respectively, following treatment with Compound K. oncotarget.com

Cell LineActivated CaspasesReference
Various Cancer CellsCaspase-3, Caspase-8, Caspase-9 mdpi.comnih.gov
Human Leukemia (HL-60)Caspase-3, Caspase-8, Caspase-9 nih.gov
Neuroblastoma (SK-N-MC)Caspase-3, Caspase-9 researcherslinks.com
Bladder Cancer (T24)Procaspase-3, Procaspase-9 oncotarget.com
Colon Cancer (HT-29)Caspase-3, Caspase-9 oncotarget.com

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in regulating apoptosis. mdpi.com Compound K has been shown to modulate the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby promoting cell death. mdpi.comoncotarget.com In cancer cells, Compound K decreases the expression of Bcl-2 while increasing the expression of Bax. mdpi.com This shift in the Bcl-2/Bax ratio has been observed in various cancer types, including bladder cancer and hepatocellular carcinoma. e-century.usoncotarget.com In human hepatocellular carcinoma MHCC97-H cells, Compound K was found to increase the Bax/Bcl-2 ratio. spandidos-publications.com Similarly, in SMMC-7721 and BEL-7404 liver cancer cells, an increase in drug concentration led to a decrease in Bcl-2 expression and an increase in Bax expression, resulting in a reduced Bcl-2/Bax ratio. tandfonline.com

Cell LineEffect on Bcl-2/Bax RatioReference
Cancer Cells (General)Decreased Bcl-2, Increased Bax mdpi.com
Bladder Cancer (T24)Altered Bax/Bcl-2 ratio oncotarget.com
Hepatocellular Carcinoma (Hep-G2)Modulated Bcl-2/Bax ratio e-century.us
Hepatocellular Carcinoma (MHCC97-H)Increased Bax/Bcl-2 ratio spandidos-publications.com
Liver Cancer (SMMC-7721, BEL-7404)Decreased Bcl-2/Bax ratio tandfonline.com
Mitochondrial ROS Induction and Membrane Potential Loss

Compound K has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent disruption of mitochondrial function. mdpi.com In human colon cancer cells, CK treatment leads to a time-dependent increase in intracellular ROS. mdpi.com This elevation in ROS is a critical event, as pretreatment with the antioxidant N-acetylcysteine (NAC) can inhibit this effect and improve cell viability. mdpi.com

The accumulation of ROS triggers a mitochondria-dependent apoptotic pathway. mdpi.com This involves the modulation of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.commdpi.com This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential (Δψm). mdpi.commdpi.com The loss of mitochondrial membrane potential is a pivotal step that precedes the release of cytochrome c from the mitochondria into the cytosol. mdpi.com This release, in turn, activates caspase-9 and caspase-3, leading to the cleavage of poly ADP-ribose polymerase (PARP) and the execution of apoptosis. mdpi.commdpi.com

In neuroblastoma cells, the induction of intracellular ROS and the loss of mitochondrial membrane potential are also key mechanisms of CK's action. nih.govresearcher.life This process is linked to both apoptosis and the modulation of autophagy. nih.govresearcher.life

Table 1: Effects of Compound K on Mitochondrial Function

Cell Line Effect Key Molecular Events Reference
HT-29 (Colon Cancer) ROS-induced apoptosis Increased intracellular ROS, modulation of Bax/Bcl-2, loss of Δψm, cytochrome c release, caspase-9 and -3 activation. mdpi.com
Neuroblastoma Cells ROS-mediated apoptosis and autophagy modulation Induction of intracellular ROS, loss of mitochondrial membrane potential. nih.govresearcher.liferesearcher.life
DR5 Pathway Activation

Compound K can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by upregulating the expression of death receptor 5 (DR5). nih.govmdpi.com In human colon cancer cells, including TRAIL-resistant lines, CK treatment enhances the cell surface expression of DR5. nih.gov This upregulation is crucial for the synergistic anticancer effect observed when CK is combined with TRAIL. nih.gov

The mechanism behind this DR5 upregulation is multifaceted. One significant pathway involves autophagy. nih.gov Blockade of CK-induced autophagy has been shown to substantially decrease the upregulation of DR5. nih.gov This autophagy-mediated DR5 upregulation is linked to the generation of reactive oxygen species (ROS) and the activation of the c-Jun NH2-terminal kinase (JNK) pathway. nih.gov

Furthermore, the tumor suppressor protein p53 and the C/EBP homologous protein (CHOP), which is a marker of endoplasmic reticulum (ER) stress, are also required for the upregulation of DR5, although this appears to be independent of the autophagy pathway. mdpi.comnih.gov By promoting the expression of DR5, CK increases the sensitivity of cancer cells to TRAIL, leading to enhanced apoptosis signaling and cell death. mdpi.com

ER Stress-Induced Apoptosis (e.g., CHOP)

Compound K can induce apoptosis in human liver cancer cells by triggering endoplasmic reticulum (ERS) stress. nih.gov Treatment with CK leads to an increase in the levels of ERS protein markers such as GRP78 and C/EBP homologous protein (CHOP). nih.govspandidos-publications.com CHOP, a key transcription factor in ERS-induced apoptosis, plays a crucial role in the cytotoxic effects of CK. nih.govspandidos-publications.com

In human colon cancer cells, CK has been observed to induce several hallmarks of ER stress. This includes the phosphorylation of protein-kinase-like endoplasmic reticulum kinase (PERK) and eukaryotic initiation factor-2α (eIF-2α), the phosphorylation of IRE-1, the splicing of X-box transcription factor-1 (XBP-1), and the cleavage of activating transcription factor-6 (ATF-6). spandidos-publications.com These events culminate in the upregulation of GRP-78 and CHOP, and the cleavage of caspase-12, an ER-resident caspase. spandidos-publications.com The significance of CHOP in this process is highlighted by the finding that downregulation of CHOP expression can attenuate CK-induced apoptosis. spandidos-publications.com

In the context of palmitate-induced muscle atrophy, CK has also been shown to attenuate ER stress markers, including the phosphorylation of eIF2α and the expression of CHOP. koreascience.kr This suggests that the modulation of ER stress is a consistent mechanism of CK's action across different cellular contexts.

Autophagy Modulation

Compound K has a complex role in modulating autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. nih.govresearcher.life In some cancer cells, CK can induce autophagy. mdpi.com For instance, in human colon cancer cells, CK induces autophagy and apoptosis through the generation of reactive oxygen species (ROS) and the activation of JNK. cdnsciencepub.com

In non-small cell lung cancer (NSCLC) cells, CK promotes autophagy, which in turn mediates apoptosis. cdnsciencepub.com This is evidenced by an increased rate of cells staining positive with acridine (B1665455) orange, and elevated levels of LC3II and Beclin-1, alongside decreased levels of p62. cdnsciencepub.com The inhibition of autophagy in these cells suppresses the anti-proliferative and apoptotic effects of CK. cdnsciencepub.com The signaling pathways involved in this process include the AMPK–mTOR and JNK pathways. cdnsciencepub.com

Conversely, in human neuroblastoma cells, CK has been found to inhibit autophagic flux. nih.govresearcher.life While it promotes the accumulation of autophagosomes (early-stage autophagy), it blocks their fusion with lysosomes, which is a critical step in late-stage autophagy. nih.govresearcher.life This inhibition of autophagy flux appears to be mediated by the induction of intracellular ROS and the loss of mitochondrial membrane potential. nih.govresearcher.life

Cell Cycle Arrest

A significant mechanism of Compound K's anti-proliferative effect is the induction of cell cycle arrest, primarily at the G1 phase. cdnsciencepub.comnih.govresearchgate.net In U937 human monocytic leukemia cells, CK treatment leads to G1 phase arrest. nih.gov This is associated with an increased expression of the p21 protein, which is an inhibitor of the cyclin-cdk complex. nih.gov The upregulation of p21 is followed by the inactivation of cyclin D, cdk4, and cyclin E, all of which are key regulators of the G1 phase progression. nih.gov

Similarly, in HCT-116 colon cancer cells, CK induces G1 cell cycle arrest in a concentration-dependent manner. researchgate.net In non-small cell lung cancer cells (A549 and H1975), CK also leads to G1 phase arrest and apoptosis. cdnsciencepub.com In breast cancer cells, CK has been shown to suppress proliferation by blocking the progression of cell division in the pre-mitotic stage. e-jarb.org

The major regulatory targets of CK in the cell cycle are reported to be cyclin-dependent inhibitors, including p21, p27, and p15, as well as cyclin D. researchgate.net

Table 2: Compound K and Cell Cycle Arrest

Cell Line Phase of Arrest Key Molecular Targets Reference
U937 (Human Monocytic Leukemia) G1 p21, Cyclin D, CDK4, Cyclin E nih.gov
HCT-116 (Colon Cancer) G1 p21, p27, p15, Cyclin D researchgate.net
A549, H1975 (Non-Small Cell Lung Cancer) G1 Not specified cdnsciencepub.com

Cell Migration and Invasion Inhibition

Compound K has demonstrated the ability to inhibit the migration and invasion of various cancer cells. mdpi.comnih.gov In glioblastoma cells, CK significantly inhibits their metastatic ability. spandidos-publications.com This is achieved by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion. spandidos-publications.com

In esophageal cancer cells (Eca109), CK has been shown to suppress cell migration and invasion. nih.gov This effect is linked to the downregulation of the VEGF-A/Pi3k/Akt pathway. nih.gov Similarly, in breast cancer cells, CK has been observed to inhibit cell migration. e-jarb.org

The inhibition of the PI3K/AKT/mTOR signaling pathway by CK also contributes to the reduction of cancer cell proliferation and invasion by decreasing the expression of MMP2 and MMP9. mdpi.comnih.gov Furthermore, CK can inhibit the activity of stromal cell-derived factor 1 (SDF-1), which in turn inhibits the migration of cancer cells. mdpi.com

Angiogenesis Inhibition

Compound K exhibits anti-angiogenic properties, which are crucial for inhibiting tumor growth by cutting off its blood supply. nih.govresearchgate.net It can inhibit angiogenesis in cancer cells, thereby blocking their growth. mdpi.comnih.gov

In human umbilical vein endothelial cells (HUVEC), CK has been shown to inhibit sphingosine (B13886) 1-phosphate (S1P)-induced cell migration, a key process in angiogenesis. nih.gov This is achieved by regulating sphingosine kinase 1 (SPHK1). nih.gov CK exclusively inhibits S1P production, SPHK1 activity, and SPHK1 expression in HUVECs. nih.gov Concurrently, it increases the expression of pro-apoptotic sphingolipids. nih.gov CK also inhibits HUVEC migration by reducing the expression of MMPs. nih.gov

In a broader context, CK has been shown to modulate the tumor microenvironment by targeting proteins involved in angiogenesis. amegroups.orgnih.gov

Modulation of Telomerase Activity

Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, naturally shorten with each cell division. nih.gov This shortening eventually leads to cellular senescence and apoptosis. nih.gov However, cancer cells often exhibit heightened telomerase activity, an enzyme responsible for maintaining telomere length, which allows for their uncontrolled proliferation. nih.gov

Inflammasome Inhibition (e.g., NLRP3)

Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.gov The NLRP3 inflammasome is a well-studied example, and its dysregulation is implicated in a variety of inflammatory diseases. nih.govnih.gov

Ginsenoside Compound K has demonstrated significant inhibitory effects on the NLRP3 inflammasome. nih.govmdpi.com Studies have shown that Compound K can suppress the activation of the NLRP3 inflammasome in various cell types, including adipocytes and renal cells. nih.govmdpi.com This suppression leads to a decrease in the maturation and secretion of IL-1β and IL-6. nih.gov For instance, in a model of osteoarthritis, Compound K was found to reduce cartilage degradation by inhibiting NLRP3 inflammasome activation and subsequent pyroptosis in chondrocytes. nih.gov It achieved this by suppressing the expression of NLRP3, Gasdermin D-N terminal (GSDMD-NT), cleaved caspase-1, and mature IL-1β. nih.gov Furthermore, in diabetic nephropathy models, Compound K has been shown to protect against kidney damage by suppressing NLRP3 inflammasome activation. nih.govamegroups.org

Molecular Targets and Receptor Interactions

Compound K exerts its diverse pharmacological effects by interacting with a range of molecular targets and receptors. mdpi.comresearchgate.net These interactions are fundamental to its anti-inflammatory, anti-cancer, and other therapeutic properties.

Glucocorticoid Receptors (GRs) Interaction

Compound K has been identified as a functional ligand and agonist for glucocorticoid receptors (GRs). mdpi.comresearchgate.nettandfonline.com GRs are nuclear receptors that play a pivotal role in regulating inflammation and metabolism. tandfonline.com The interaction of Compound K with GRs is significant as it can modulate gene transcription. tandfonline.com

Research has shown that the cellular uptake of liposomes containing Compound K is facilitated by GRs, particularly in human umbilical vein endothelial cells (HUVEC). tandfonline.com This interaction is crucial for its anti-inflammatory effects in conditions like rheumatoid arthritis. researchgate.netsci-hub.se By activating GR, Compound K can exert anti-inflammatory effects through both transcriptional activation and inhibition, without causing the adverse effects on glucose metabolism often associated with conventional glucocorticoids. researchgate.net For example, in a rat model of adjuvant arthritis, Compound K exerted its anti-inflammatory effects without impacting gluconeogenesis. researchgate.net Furthermore, the binding of Compound K to GR can trigger downstream signaling pathways, such as the activation of lipophagy and lipid metabolism, which contributes to its anti-obesity effects. mdpi.com

Progesterone X Receptor (PXR) Interactions

The Pregnane X Receptor (PXR), also known as the Progesterone X Receptor, is a nuclear receptor that plays a key role in sensing foreign substances and regulating the expression of genes involved in their metabolism and clearance. Compound K has been shown to interact with PXR, influencing its signaling pathways. medchemexpress.com

Specifically, Compound K inhibits NF-κB signaling in a PXR-dependent manner. medchemexpress.com In studies using LS174T cells, Compound K was observed to significantly reduce the TNF-α-induced upregulation of IL-1β and iNOS mRNA levels, while restoring the mRNA levels of PXR and its target gene, CYP3A4. medchemexpress.com This interaction highlights a mechanism by which Compound K can modulate inflammatory responses.

Sphingosine Kinase 1 (SPHK1) Regulation

Sphingosine kinase 1 (SPHK1) is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including cell growth, migration, and angiogenesis. chemfaces.comnih.gov

Ginsenoside Compound K has been identified as a unique inhibitor of SPHK1 activity. chemfaces.comnih.gov In human umbilical vein endothelial cells (HUVECs), Compound K was found to exclusively inhibit S1P production, SPHK1 activity, and SPHK1 expression. chemfaces.comnih.gov This inhibition of the SPHK1/S1P pathway contributes to the anti-angiogenic properties of Compound K. nih.gov Concurrently, Compound K treatment leads to an increase in the levels of pro-apoptotic sphingolipids, such as sphingosine and ceramide, further influencing cell fate. chemfaces.comnih.gov

Matrix Metalloproteinase (MMP) Expression Regulation

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading extracellular matrix components. Their expression is often upregulated in pathological conditions such as cancer metastasis and arthritis. nih.govmdpi.com

Compound K has been shown to regulate the expression of various MMPs. mdpi.comresearchgate.net It can reduce the expression of MMP-2 and MMP-9 by inhibiting signaling pathways like PI3K/AKT/mTOR and SDF-1/CXCR4. researchgate.netmdpi.com In the context of skin aging and inflammation, Compound K suppresses the expression of MMP-1 induced by TNF-α in human dermal fibroblasts. researchgate.net This effect is mediated through the inactivation of the c-Src/EGFR-dependent ERK/AP-1 signaling pathway. researchgate.net Furthermore, in osteoarthritis models, Compound K inhibits the interleukin-1β-induced expression of MMP-1, MMP-3, and MMP-13 in chondrocytes, thereby protecting against cartilage degradation. nih.govkoreamed.org

Interactive Data Tables

Table 1: Effects of Ginsenoside Compound K on Telomerase and Inflammasome Activity

Mechanism Target Effect Cell/Model System Reference
Telomerase ModulationhTERTInhibition of activity and gene expressionU937 human monocytic leukemia cells nih.govkoreascience.kr
Inflammasome InhibitionNLRP3Suppression of activation, reduced IL-1β and IL-6 secretionAdipocytes, renal cells, chondrocytes nih.govnih.govmdpi.com

Table 2: Molecular Targets and Receptor Interactions of Ginsenoside Compound K

Target/Receptor Interaction Type Downstream Effects Cell/Model System Reference
Glucocorticoid Receptors (GRs)Agonist, Functional LigandModulation of gene transcription, enhanced cellular uptake, anti-inflammatory effectsHUVECs, Rat model of adjuvant arthritis researchgate.nettandfonline.com
Progesterone X Receptor (PXR)InteractionInhibition of NF-κB signalingLS174T cells medchemexpress.com
Sphingosine Kinase 1 (SPHK1)InhibitionDecreased S1P production, anti-angiogenic effectsHUVECs chemfaces.comnih.gov
Matrix Metalloproteinases (MMPs)Regulation of ExpressionDecreased expression of MMP-1, -2, -3, -9, -13Dermal fibroblasts, chondrocytes, cancer cells nih.govmdpi.comresearchgate.net

Human Telomerase Reverse Transcriptase (hTERT)

Human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the enzyme telomerase, which is essential for maintaining telomere length at the ends of chromosomes. researchgate.net In many cancer cells, hTERT is significantly upregulated, allowing for uncontrolled cell division. researchgate.net Research has shown that Compound K can act as an inhibitor of hTERT. mdpi.com By impeding the activity of hTERT and telomerase in cancer cells, Compound K leads to the shortening of telomeres. mdpi.com This process ultimately halts cancer cell division and induces apoptosis, or programmed cell death. mdpi.com The inhibition of hTERT is a key mechanism behind the anti-cancer properties of Compound K, as it directly targets the machinery responsible for immortalizing cancer cells. mdpi.comfrontiersin.org Specifically, treatment with Compound K has been observed to decrease the expression of the hTERT gene and its protein, as well as the transcription factors c-Myc and Sp1 that regulate it. frontiersin.org

Amyloid-beta (Aβ) Binding and Degradation

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov Mechanistic studies have revealed that Compound K can directly interact with and modulate the Aβ pathway. nih.govnih.gov Molecular docking analyses indicate that Compound K binds to specific amino acid residues of Aβ42, namely Lys16 and Glu3. nih.govresearchgate.net This interaction appears to interfere with the aggregation of Aβ peptides. nih.govresearchgate.net

ATP-sensitive K+ Channels

ATP-sensitive potassium (KATP) channels are crucial in linking cellular metabolism to membrane excitability in various tissues, including pancreatic β-cells, muscle, and neurons. nih.govnih.gov These channels are regulated by intracellular levels of ATP and ADP. wikipedia.org Research suggests that Compound K may exert some of its effects through the modulation of KATP channels. For instance, it has been proposed that the glucose-lowering effect of Compound K is associated with its ability to stimulate insulin (B600854) secretion, a process potentially mediated by ATP-sensitive K+ channels. semanticscholar.org The ginsenoside Rb1, a precursor to Compound K, has been shown to reduce hyper-vasoconstriction in rat aorta, and this effect was influenced by a KATP channel blocker, suggesting a role for these channels in the vascular effects of ginsenosides. researchgate.net

Preclinical Studies in Animal Models (Mechanistic Focus, Non-Clinical Trial Data)

Compound K has been the subject of numerous preclinical studies in animal models, demonstrating its therapeutic potential across a range of diseases through various mechanistic actions. amegroups.orgnih.gov These studies provide in vivo evidence for the cellular and molecular effects observed in vitro.

Disease-Specific Modulations (e.g., Arthritis, Cancer, Metabolic Disorders)

Arthritis: In animal models of rheumatoid arthritis, such as adjuvant-induced arthritis in rats, Compound K has been shown to reduce disease severity, including foot-pad swelling and joint pathology. nih.govtandfonline.com The underlying mechanisms involve the inhibition of proliferation of immune cells like B cells and T cells, as well as fibroblast-like synoviocytes. nih.gov It also reduces the levels of autoantibodies and the secretion of pro-inflammatory cytokines. nih.gov

Cancer: The anti-cancer effects of Compound K have been demonstrated in various animal models. nih.govnih.gov In mouse models of colitis-associated colorectal cancer, oral administration of Compound K significantly suppressed tumor growth. amegroups.org It has also been shown to inhibit the growth of nasopharyngeal carcinoma and colorectal cancer xenografts in nude mice in a dose- and time-dependent manner. amegroups.cn Mechanistically, Compound K's anti-cancer activity in vivo is linked to the inhibition of angiogenesis and the induction of apoptosis. nih.govmdpi.com For example, in a human lung cancer cell xenograft model, Compound K enhanced the anti-tumor effect of gamma radiation. amegroups.cn

Metabolic Disorders: Preclinical studies have highlighted the potential of Compound K in managing metabolic disorders. In high-fat diet-induced diabetic mice, Compound K was found to alleviate metabolic dysfunctions. researchgate.net It has been shown to improve glucose intolerance and hepatic steatosis in rats, with mechanisms involving the activation of AMPK. frontiersin.org Furthermore, Compound K has been observed to reduce blood lipids in mice. mdpi.com

Effects on Tissue-Specific Processes (e.g., Osteogenesis, Angiogenesis, Neuroprotection)

Osteogenesis: Compound K has demonstrated a positive effect on bone formation. dntb.gov.ua In a rat femoral fracture model, Compound K was found to improve fracture repair, as evidenced by micro-CT, biomechanical, and histological analyses. dntb.gov.uaresearchgate.net The mechanism behind this is believed to be the promotion of osteogenic differentiation of bone marrow mesenchymal stem cells, partly through the activation of the Wnt/β-catenin signaling pathway. dntb.gov.ua

Angiogenesis: The modulation of angiogenesis by Compound K is a key aspect of its therapeutic potential, particularly in cancer. nih.gov It has been shown to inhibit angiogenesis in cancer cells, thereby blocking their growth. mdpi.comnih.gov The mechanism involves the inhibition of signaling pathways such as the p38 and AKT pathways in endothelial cells. mdpi.comnih.gov This anti-angiogenic effect has been observed in various cancer models. mdpi.com

Neuroprotection: Compound K has shown significant neuroprotective effects in several animal models. nih.govacs.orgnih.gov In mice with scopolamine-induced memory impairment, Compound K was able to protect against amnesia, likely through the induction of Nrf2-mediated antioxidant enzymes. acs.org It has also been reported to promote the proliferation and survival of newly generated cells in the hippocampus of both young and elderly mice, suggesting a role in adult neurogenesis. nih.gov In models of Alzheimer's disease, Compound K has been shown to reduce neuronal damage and improve synaptic dysfunction by targeting Aβ. nih.gov

Data Tables

Table 1: Mechanistic Actions of Compound K at the Cellular Level

Target/Process Effect of Compound K Key Molecular Mechanisms Relevant Disease Context
hTERT Inhibition of activity Downregulation of hTERT gene and protein expression Cancer
Amyloid-beta (Aβ) Binding and inhibition of aggregation; Reduced production and increased degradation Direct binding to Aβ42; Inhibition of BACE1 and PS1; Increased IDE activity Alzheimer's Disease
ATP-sensitive K+ Channels Modulation Potential role in insulin secretion Diabetes
Immune Cells (T cells, B cells) Inhibition of proliferation Downregulation of inflammatory pathways Arthritis
Cancer Cells Induction of apoptosis and autophagy; Inhibition of proliferation and invasion Inhibition of PI3K/AKT/mTOR pathway; Inhibition of hTERT Cancer
Endothelial Cells Inhibition of angiogenesis Inhibition of p38 and AKT signaling Cancer
Osteoblasts Promotion of differentiation Activation of Wnt/β-catenin signaling Bone Repair

Table 2: Summary of Preclinical Findings in Animal Models

Disease Model Animal Key Findings Mechanistic Insights
Adjuvant-Induced Arthritis Rat Reduced joint swelling and pathology Inhibition of immune cell proliferation and pro-inflammatory cytokines
Colitis-Associated Colorectal Cancer Mouse Suppressed tumor growth Modulation of gut microbiota
Nasopharyngeal Carcinoma Xenograft Mouse Inhibited tumor growth Not specified
High-Fat Diet-Induced Diabetes Mouse Alleviated metabolic disorders Modulation of gut microbiota
Femoral Fracture Rat Improved fracture healing Promotion of osteogenesis and angiogenesis
Scopolamine-Induced Amnesia Mouse Protected against memory impairment Induction of Nrf2-mediated antioxidant enzymes

Pharmacological Mechanisms and Biological Activity of Ginsenoside Compound K Excluding Clinical Human Data

Anti-inflammatory Mechanisms

Ginsenoside Compound K (CK) demonstrates significant anti-inflammatory properties in various preclinical models by modulating key signaling pathways and mediators involved in the inflammatory response. amegroups.orgnih.gov

One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comfrontiersin.orgjst.go.jp In lipopolysaccharide (LPS)-induced inflammatory models, CK has been shown to suppress the activation of NF-κB. frontiersin.orgjst.go.jp This, in turn, reduces the expression of downstream pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comjst.go.jpmdpi.com The inhibition of iNOS and COX-2 leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are critical mediators of inflammation. jst.go.jpmdpi.com

Furthermore, CK has been observed to reduce the secretion of several pro-inflammatory cytokines. mdpi.com Studies have reported its ability to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated macrophages. mdpi.commdpi.com The compound's anti-inflammatory effects are also linked to its ability to inhibit the activation of mitogen-activated protein kinases (MAPKs), including ERK and JNK, which play a crucial role in the inflammatory cascade. mdpi.com Additionally, some evidence suggests that CK can exert anti-inflammatory effects by activating glucocorticoid receptors and inhibiting the NLRP3 inflammasome. researchgate.netmdpi.comresearchgate.net

Model SystemKey FindingsMolecular MechanismsReference
LPS-induced RAW264.7 macrophagesInhibited production of NO and PGE2Reduced expression of iNOS and COX-2 proteins; Inhibited NF-κB activation jst.go.jp
LPS-induced RAW 264.7 cellsReduced levels of NO, TNF-α, IL-1β, and IL-6Inhibition of pro-inflammatory mediators mdpi.com
Lipopolysaccharide-induced inflammation modelsReduced expression of ERK and JNKInhibition of MAPK signaling pathway mdpi.com
Activated microgliaSuppressed microglial activationInhibition of ROS, MAPK, and NF-κB/AP-1 signaling frontiersin.org

Anti-cancer Mechanisms in Preclinical Models

Ginsenoside Compound K has demonstrated notable anti-cancer activity across a range of preclinical models, targeting various hallmarks of cancer, including proliferation, apoptosis, and metastasis. researchgate.netaccscience.com

CK has been shown to inhibit the proliferation of various cancer cell types in a dose-dependent manner. accscience.comfrontiersin.org This anti-proliferative effect is often associated with the induction of cell cycle arrest, particularly at the G1 or G2/M phase. frontiersin.orgaccscience.com For instance, in small cell lung cancer cells, CK was found to induce G2/M arrest. accscience.com The mechanism underlying cell cycle arrest involves the modulation of key regulatory proteins. In human monocytic leukemia cells, CK has been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor, independent of p53. frontiersin.org

A significant aspect of CK's anti-cancer activity is its ability to induce apoptosis, or programmed cell death. researchgate.net In human hepatocellular carcinoma cells, CK was shown to inhibit growth by inducing apoptosis. researchgate.net The apoptotic mechanisms are multifaceted, often involving the activation of intrinsic and extrinsic pathways. In gastric carcinoma, CK has been reported to augment apoptosis via a Bid-mediated mitochondrial pathway. accscience.com Furthermore, in neuroblastoma cells, CK was found to activate the intrinsic signaling pathway of apoptosis through the increased expression of caspase-9 and caspase-3. researcherslinks.com

CK also exhibits anti-metastatic potential by inhibiting the invasion and migration of cancer cells. frontiersin.org This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. researcherslinks.comresearchgate.net The suppression of MMPs is linked to the inhibition of signaling pathways like PI3K/AKT/mTOR and the reduction of TNF-α-induced NF-κB activation. frontiersin.orgmdpi.comresearchgate.net In some cancer models, CK has also been found to regulate HIF-1α-mediated glycolysis, further inhibiting cancer cell proliferation. accscience.comfrontiersin.org

Cancer ModelKey FindingsMolecular MechanismsReference
Small Cell Lung Cancer (SCLC) cells (in vitro) and xenograft model (in vivo)Inhibited proliferation, induced G2/M cell cycle arrest and apoptosis. Significantly inhibited tumor growth in vivo.Induction of DNA damage; mediated through the ATM/ATR signaling pathway. accscience.com
Human Hepatocellular Carcinoma (HCC) cells (HepG2, SMMC-7721)Inhibited growth and colony formation.Induction of apoptosis. researchgate.net
Human Liver Cancer cells (in vitro) and DEN-induced HCC rat model (in vivo)Inhibited proliferation, reduced colony formation, blocked cell growth in G0/G1 phase. Reduced tumor area in vivo.Downregulated Bclaf1 expression, inhibited HIF-1α-mediated glycolysis pathway. frontiersin.org
Human Neuroblastoma (SK-N-MC) cellsInhibited cell migration, induced apoptosis.Activated intrinsic apoptosis pathway (increased caspase-9, caspase-3), inhibited CD1/CDK4 expression for G1 arrest. researcherslinks.com

Anti-diabetic and Metabolic Regulation Mechanisms

Preclinical studies have highlighted the potential of Ginsenoside Compound K in managing diabetes and regulating metabolic functions. mdpi.compreprints.org Its mechanisms of action involve improving insulin (B600854) sensitivity and modulating glucose and lipid metabolism. mdpi.commdpi.com

CK has been shown to enhance insulin sensitivity in models of type 2 diabetes. mdpi.com In high-fat diet-induced diabetic mice, treatment with CK was found to reduce blood sugar levels and increase insulin sensitivity. mdpi.com This effect is partly attributed to the suppression of the expression of key glucose-producing genes in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). mdpi.com

In vitro studies using adipocyte cell lines have further elucidated CK's role in metabolic regulation. It has been reported to potentiate insulin secretion, particularly at low glucose concentrations. semanticscholar.org Among various protopanaxadiol (B1677965) ginsenoside metabolites, Compound K showed the most potent activity in stimulating insulin secretion in HIT-T15 cells and primary cultured islets. semanticscholar.org

The metabolic regulatory effects of CK are also linked to the modulation of key signaling pathways. It is known to be a regulator of peroxisome proliferator-activated receptor-gamma (PPARγ) and AMP-activated protein kinase (AMPK). mdpi.com The activation of these pathways plays a crucial role in improving insulin resistance and regulating lipid and glucose metabolism. mdpi.compreprints.org

Model SystemKey FindingsMolecular MechanismsReference
High-fat diet-induced diabetic ICR miceReduced blood sugar levels and increased insulin sensitivity.Suppressed the expression of hepatic PEPCK and G6Pase. mdpi.com
HIT-T15 cells and primary cultured isletsPotentiated insulin secretion stimulated by a low concentration of glucose.Showed the most potent insulin secretion stimulating activity among PPD ginsenoside metabolites. semanticscholar.org
Various metabolic disease modelsRegulates lipid and glucose metabolism, improves insulin resistance.Modulates signaling pathways including AMPK, SIRT1, and PPARs. mdpi.compreprints.org

Neuroprotective Mechanisms

Ginsenoside Compound K exhibits a range of neuroprotective effects in preclinical models of neurological damage and disease. frontiersin.orgnih.gov Its mechanisms include anti-inflammatory actions, inhibition of apoptosis, and promotion of neuronal cell survival and regeneration. nih.govkoreascience.kr

A key aspect of CK's neuroprotective activity is its ability to suppress neuroinflammation. frontiersin.org In models of experimental stroke, CK has been shown to exert anti-inflammatory effects by inhibiting the activation of microglia, the resident immune cells of the central nervous system. frontiersin.org This is achieved by suppressing the production of reactive oxygen species (ROS), and inhibiting the MAPK and NF-κB/activator protein-1 (AP-1) signaling pathways, while enhancing heme oxygenase-1 (HO-1) signaling. frontiersin.org

CK also protects neurons from apoptosis induced by ischemic/reperfusion injury. koreascience.kr It has been found to increase cell viability and decrease ROS generation, mitochondrial damage, and calcium overload in neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R). frontiersin.org A specific mechanism involves the interaction of CK with protein tyrosine phosphatase 1B (PTP1B). By binding to and inhibiting PTP1B, CK prevents the dephosphorylation of insulin receptor substrate 1 (IRS1), which in turn activates the pro-survival PI3K-Akt signaling pathway. koreascience.kr

Furthermore, CK has been shown to promote the proliferation, migration, and differentiation of Schwann cells, which are crucial for the remyelination of injured peripheral nerves. nih.gov This effect is mediated through the activation of the MEK/ERK1/2 and PI3K/Akt pathways. nih.gov Studies in both young and elderly mice have also indicated that CK can induce adult hippocampal proliferation and enhance the survival of newly generated cells. koreascience.kr

Model SystemKey FindingsMolecular MechanismsReference
Activated microglia and experimental stroke in miceSuppressed microglial activation and showed neuroprotective effect.Inhibited ROS, MAPK, and NF-κB/AP-1 signaling; enhanced HO-1 signaling. frontiersin.org
Ischemia/reperfusion models (in vitro and in vivo)Attenuated neuronal apoptosis.Inhibited PTP1B-mediated IRS1 tyrosine dephosphorylation, leading to activation of the PI3K-Akt pathway. koreascience.kr
Schwann cellsPromoted proliferation, migration, and differentiation.Activation of MEK/ERK1/2 and PI3K/AKT pathways. nih.gov
Young and elderly miceInduced adult hippocampal proliferation and survival of newly generated cells.Not specified in the provided context. koreascience.kr

Hepatoprotective Mechanisms

Preclinical studies have demonstrated that Ginsenoside Compound K possesses significant hepatoprotective properties, shielding the liver from various forms of injury. nih.govfrontiersin.org Its mechanisms of action involve antioxidant, anti-inflammatory, and anti-apoptotic pathways. frontiersin.org

CK has been shown to protect against liver damage in various animal models. frontiersin.orgfrontiersin.org In a meta-analysis of preclinical studies, ginsenosides (B1230088) including CK were found to significantly reduce the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. frontiersin.org

The hepatoprotective effects of CK are strongly linked to its ability to counteract oxidative stress. frontiersin.org It has been shown to affect several oxidative stress-related indicators, including increasing the levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. frontiersin.org

In addition to its antioxidant activity, CK's anti-inflammatory properties also contribute to its hepatoprotective effects. It has been found to reduce the levels of pro-inflammatory factors in the liver, such as TNF-α, IL-1β, and IL-6. frontiersin.org Furthermore, in HepG2 cells, CK has been shown to suppress liver damage by preventing c-Jun N-terminal kinase (JNK) signaling. mdpi.com It has also been reported to protect the liver from sodium valproate-induced hepatotoxicity, an effect modulated by the gut microbiota. mdpi.com

Model SystemKey FindingsMolecular MechanismsReference
Various animal models of liver injuryReduced ALT and AST levels.Antioxidant, anti-inflammatory, and anti-apoptotic pathways. frontiersin.org
Animal models of liver injuryIncreased SOD, GSH, CAT levels; decreased MDA levels.Antioxidant effects. frontiersin.org
Animal models of liver injuryReduced levels of TNF-α, IL-1β, IL-6.Anti-inflammatory effects. frontiersin.org
HepG2 cellsSuppressed liver damage.Prevention of c-Jun N-terminal kinase (JNK) signaling. mdpi.com
Rat model of sodium valproate-induced hepatotoxicityProtected the liver from toxicity.Modulation of gut microbiota. mdpi.com

Immunomodulatory Effects (e.g., macrophage function, T-cell activation, B-cell activity)

Ginsenoside Compound K exerts complex immunomodulatory effects, influencing the function of various immune cells, including macrophages, T-cells, and B-cells. mdpi.comencyclopedia.pub Its actions can be both stimulatory and inhibitory, suggesting a role in maintaining immune homeostasis. mdpi.commdpi.com

CK has a significant impact on macrophage function, particularly in regulating their polarization. researchgate.netsci-hub.se It has been shown to inhibit the activation of pro-inflammatory M1 macrophages and promote the activation and differentiation of anti-inflammatory M2 macrophages. researchgate.net In models of collagen-induced arthritis, CK treatment led to a decrease in M1 macrophages and an increase in M2 macrophages, along with a reduction in pro-inflammatory cytokines (IL-1β, IL-17, TNF-α) and an increase in the anti-inflammatory cytokine IL-10. sci-hub.se This shift in macrophage polarization is partly mediated by the inhibition of the NLRP3 inflammasome. researchgate.net

Regarding T-cell activity, CK has been shown to suppress the abnormal activation and differentiation of T-cells. tandfonline.com In adjuvant-induced arthritis models, it was found to inhibit the activation of T-cells and the production of IL-2. tandfonline.com It can also decrease the number of activated CD4+ T-cells. researchgate.net

CK also modulates B-cell function. In adjuvant-induced arthritis, it has been shown to downregulate memory B-cells. tandfonline.com This effect appears to be T-cell dependent, as CK was also found to suppress the expression of CD40 on B-cells and CD40L on T-cells, thereby inhibiting the crucial interaction between these two cell types. tandfonline.com However, other studies have indicated that CK can suppress the humoral immune response of Th1 cells. mdpi.comencyclopedia.pub

Immune Cell TypeModel SystemKey FindingsMolecular MechanismsReference
MacrophagesCollagen-induced arthritis miceDecreased M1, increased M2 macrophages; restrained phagocytosis; reduced pro-inflammatory cytokines (IL-1β, IL-17, TNF-α) and increased anti-inflammatory cytokine (IL-10).Modulation of macrophage polarization. sci-hub.se
T-cells and B-cellsAdjuvant-induced arthritis ratsSuppressed memory B-cell subsets; suppressed CD40L expression on T-cells and CD40 expression on B-cells.Inhibition of T-cell dependent B-cell activation. tandfonline.com
MacrophagesVarious inflammation modelsInhibits M1 macrophage activation and promotes M2 macrophage activation.Inhibition of NLRP3 inflammasome activation via suppression of NF-κB and ROS. researchgate.net
T-cellsAdjuvant-induced arthritis ratsSuppressed activation of T-cells and production of IL-2.Inhibition of abnormal T-cell activation and differentiation. tandfonline.com

Anti-aging and Skin Protective Activities

Ginsenoside Compound K has shown promising anti-aging and skin-protective properties in preclinical studies, largely due to its ability to protect against photoaging, enhance skin hydration, and provide antioxidant effects. eurekalert.orgresearchgate.net

One of the key mechanisms of CK's anti-aging effect on the skin is its ability to prevent the degradation of the extracellular matrix. eurekalert.org In models using ultraviolet B (UVB) irradiation, CK has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that breaks down collagen. eurekalert.orgresearchgate.net Concurrently, it helps to restore the expression level of type I collagen, the main structural protein in the skin. mdpi.comresearchgate.net

CK also contributes to skin hydration. eurekalert.orgresearchgate.net It has been reported to improve skin hydration and reduce transepidermal water loss (TEWL) by promoting tight junctions between keratinocytes in the epidermis. eurekalert.org Furthermore, CK stimulates the synthesis of hyaluronic acid, a key molecule involved in maintaining skin moisture. mdpi.comeurekalert.org This effect is mediated through the activation of Src-dependent Akt and extracellular signal-regulated kinase (ERK) pathways. mdpi.com

The antioxidant properties of CK also play a role in its skin-protective activities. eurekalert.org It can activate multiple antioxidant and longevity-related signaling pathways, such as FOXO/DAF-16 and NRF2/SKN-1. eurekalert.org By regulating mitochondrial function, enhancing ATP production, and reducing mitochondrial ROS accumulation, CK helps to protect skin cells from oxidative damage. eurekalert.org Additionally, its ability to promote autophagy helps in maintaining cellular homeostasis and delaying the aging process. eurekalert.org

ActivityModel SystemKey FindingsMolecular MechanismsReference
Anti-photoagingUVB irradiated skin fibroblast cellsInhibited MMP-1 expression; restored type I collagen expression.Protection against collagen degradation. eurekalert.orgresearchgate.net
Skin HydrationKeratinocytesImproved skin hydration and reduced TEWL; stimulated hyaluronic acid synthesis.Promoted tight junctions; activated Src-dependent Akt and ERK pathways. mdpi.comeurekalert.org
Antioxidant EffectVarious cellular modelsReduced mitochondrial ROS accumulation.Activated FOXO/DAF-16 and NRF2/SKN-1 pathways; regulated mitochondrial function. eurekalert.org
Cellular HomeostasisCellular modelsPromoted autophagy.Maintenance of cellular homeostasis. eurekalert.org

Anti-atherosclerosis Effects

Atherosclerosis is a chronic inflammatory disease characterized by lipid accumulation and plaque formation in the arterial walls. nih.gov Non-clinical studies indicate that Ginsenoside Compound K exerts protective effects against atherosclerosis through several mechanisms, including inhibiting macrophage-derived foam cell formation, reducing inflammation, and modulating vascular smooth muscle cell (VSMC) behavior.

A primary event in early atherosclerosis is the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, leading to their transformation into foam cells. nih.gov In vitro studies using RAW264.7 macrophage cell lines have demonstrated that Compound K significantly inhibits the formation of foam cells induced by ox-LDL. nih.govfrontiersin.org This effect is partly achieved by downregulating the expression of scavenger receptor A1 (SR-A1), a key receptor involved in ox-LDL uptake. frontiersin.org Concurrently, Compound K upregulates the expression of ATP-binding cassette transporters ABCA1 and ABCG1, which are crucial for mediating cholesterol efflux from macrophages, thereby preventing lipid accumulation. frontiersin.orgnih.gov

The anti-atherosclerotic action of Compound K is also linked to its potent anti-inflammatory and autophagy-inducing properties. nih.govfrontiersin.org In ox-LDL-stimulated macrophages, Compound K has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB, p38, and JNK MAPK signaling pathways. frontiersin.org Furthermore, it promotes autophagy, a cellular recycling process that helps clear damaged components and reduce inflammatory stress, as evidenced by the increased expression of autophagy markers like Beclin-1 and LC3II. nih.govfrontiersin.org

Beyond macrophages, Compound K influences the behavior of vascular smooth muscle cells (VSMCs), whose proliferation and migration contribute significantly to the thickening of the arterial wall and plaque development. nih.gov Research has shown that Compound K inhibits the proliferation and migration of VSMCs stimulated by platelet-derived growth factor-BB (PDGF-BB), a key factor in vascular remodeling. nih.govscu.edu.cn The mechanism involves the arrest of the cell cycle at the G1 phase. nih.gov In animal models, such as rats with carotid artery injury, administration of Compound K was found to attenuate neointimal hyperplasia, the abnormal thickening of the innermost layer of the blood vessel. nih.gov

Table 1: Summary of In Vitro & Animal Research on Anti-atherosclerosis Effects of Compound K

Study Model Key Findings Investigated Mechanism Reference(s)
RAW264.7 Macrophages Inhibited ox-LDL-induced foam cell formation and lipid accumulation. Downregulated SR-A1; upregulated ABCA1 and ABCG1 expression. frontiersin.org, nih.gov
RAW264.7 Macrophages Attenuated inflammatory responses. Induced autophagy; inhibited NF-κB, p38, and JNK MAPK signaling pathways. frontiersin.org, nih.gov
ApoE−/− Mice Attenuated the development of atherosclerotic plaques. Activated Liver X receptor α (LXRα). sciopen.com, researchgate.net
Rat Aortic Smooth Muscle Cells (RASMCs) Inhibited PDGF-BB-induced proliferation and migration. Induced G1 phase cell cycle arrest. nih.gov
Rat Carotid Artery Injury Model Attenuated neointimal hyperplasia. Inhibition of VSMC proliferation and migration. nih.gov

Bone Regeneration and Osteogenesis Promotion

Ginsenoside Compound K has demonstrated significant potential in promoting bone regeneration and the formation of new bone tissue (osteogenesis), primarily by stimulating the differentiation of bone-forming cells. dntb.gov.ua

The process of bone formation is heavily reliant on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for synthesizing bone matrix. dntb.gov.ua In vitro studies have shown that Compound K promotes the osteogenic differentiation of rat bone marrow mesenchymal stem cells (rBMSCs). dntb.gov.uaresearchgate.net This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and enhanced formation of mineralized calcium deposits, which can be visualized using Alizarin Red S staining. dntb.gov.uamdpi.com

The primary molecular mechanism underlying Compound K's pro-osteogenic activity is the activation of the Wnt/β-catenin signaling pathway. dntb.gov.uafrontiersin.org This pathway is critical for controlling bone formation and osteoblast differentiation. frontiersin.org Studies have shown that Compound K treatment leads to the upregulation of key components of this pathway, including Wnt10b, Lrp5, and β-catenin. researchgate.netfrontiersin.org Activation of this pathway ultimately stimulates the expression of crucial osteogenic transcription factors like Runx2. mdpi.commdpi.com

In addition to its direct effects on osteoblast precursors, Compound K also promotes angiogenesis—the formation of new blood vessels—which is intrinsically linked to successful bone regeneration. nih.govdntb.gov.ua In co-culture models with human umbilical vein endothelial cells (HUVECs), Compound K was found to increase tube formation, a key step in angiogenesis. dntb.gov.uaresearchgate.net This dual action of promoting both osteogenesis and angiogenesis is crucial for effective bone repair. dntb.gov.ua

Animal models have corroborated these in vitro findings. In a rat model of femoral fracture, systemic administration of Compound K was shown to significantly improve fracture repair. dntb.gov.uaresearchgate.net Micro-CT scans and histological analysis of the fracture callus revealed enhanced bone volume and tissue density in the Compound K-treated group compared to controls. dntb.gov.uaresearchgate.net

Advanced Research Applications and Methodological Considerations

In vitro Model Systems for Mechanistic Studies

The biological activities of the chemical compound Pubchem_15006107, also known as Ginsenoside Compound K (CK), have been extensively investigated using a diverse array of in vitro models to understand its molecular mechanisms. These systems, primarily consisting of various cell lines and primary cell cultures, have been instrumental in elucidating its effects in oncology, neuroprotection, inflammation, and dermatology.

In cancer research, a multitude of cell lines has been employed. Studies have demonstrated CK's anti-proliferative and pro-apoptotic effects in human colorectal cancer cells (HCT-116 and HT-29), lung cancer cells (A549), and breast cancer cells (MCF-7). nih.govamegroups.orgspandidos-publications.com Its potential to inhibit tumor growth and metastasis has also been observed in liver cancer cell lines like HepG2. nih.gov Furthermore, research has extended to more aggressive or resistant cancer types, including neuroblastoma cells (SK-N-MC, SK-N-BE(2), and SH-SY5Y) and cisplatin-resistant oral cancer cells, highlighting its broad anti-cancer potential. mdpi.comresearcher.liferesearcherslinks.com The mechanisms often involve inducing cell cycle arrest, apoptosis, and inhibiting cell migration. nih.govspandidos-publications.com

For investigating its neuroprotective properties, human neuroblastoma cell lines such as SH-SY5Y have been used as models. researchgate.net These studies explore the compound's ability to protect neuronal cells from various toxic insults.

The anti-inflammatory effects of Compound K are frequently studied using the murine macrophage cell line RAW 264.7. mdpi.comjst.go.jpmdpi.com In these models, inflammation is typically induced by lipopolysaccharide (LPS), and the efficacy of CK in reducing inflammatory mediators is assessed. mdpi.comjst.go.jpmdpi.com

In the realm of dermatology and anti-aging research, human dermal fibroblasts and keratinocytes, as well as mouse embryonic fibroblast NIH3T3 cells, have been utilized. mdpi.comannualreviews.orgspandidos-publications.comnih.govresearchgate.net These studies have shown that CK can protect against UVB-induced skin damage by modulating collagen synthesis and reducing inflammatory responses. nih.gov

Additionally, primary cell cultures, which are considered more physiologically relevant, have been used. For instance, primary mouse chondrocytes have been employed to study the effects of Compound K on osteoarthritis, demonstrating its potential to protect cartilage. nih.govkoreamed.orgspandidos-publications.commdpi.comnih.gov

Table 1: Examples of In Vitro Model Systems in Compound K Research
Cell Type/LineResearch AreaInvestigated Effects
HCT-116, HT-29Oncology (Colorectal Cancer)Anti-proliferative, Pro-apoptotic, Cell cycle arrest nih.govspandidos-publications.com
A549, H460Oncology (Lung Cancer)Anti-proliferative, Apoptosis induction, Synergy with cisplatin (B142131) amegroups.org
MCF-7Oncology (Breast Cancer)Anti-proliferative, Apoptosis induction frontiersin.org
HepG2Oncology (Liver Cancer)Inhibition of tumor growth and metastasis nih.gov
SK-N-MC, SH-SY5YOncology (Neuroblastoma)Anti-proliferative, Inhibition of cell migration, Apoptosis induction mdpi.comresearcherslinks.comresearchgate.net
RAW 264.7InflammationInhibition of nitric oxide and pro-inflammatory cytokine production mdpi.comjst.go.jpmdpi.com
Human Dermal Fibroblasts, NIH3T3Dermatology/Anti-agingAnti-wrinkle, Protection from UVB damage, Collagen synthesis mdpi.comnih.gov
Primary Mouse ChondrocytesOsteoarthritisChondroprotective, Anti-inflammatory nih.govkoreamed.orgspandidos-publications.com

In silico Approaches in Ginsenoside Compound K Research

In silico methodologies, such as molecular docking and gene expression profiling, have been pivotal in advancing the understanding of Compound K's mechanisms of action at a molecular level. These computational tools allow for the prediction of interactions and the identification of biological pathways affected by the compound.

Molecular docking simulations have been utilized to predict the binding of Compound K to various protein targets. This technique helps in understanding how CK can modulate the function of proteins involved in pathways like inflammation and cancer. preprints.org For example, these studies can reveal the specific binding modes and affinities of Compound K within the active sites of enzymes or receptors, providing a rationale for its observed pharmacological effects.

Gene expression profiling, through techniques like microarrays and RNA sequencing, offers a comprehensive view of the cellular response to Compound K. By analyzing changes in the expression of thousands of genes simultaneously, researchers can identify the genetic and signaling pathways that are significantly altered. preprints.org In cancer cell lines treated with CK, such analyses have revealed modifications in the expression of genes that regulate apoptosis, cell cycle progression, and metastasis. researcherslinks.com This approach has been crucial in confirming the multi-target nature of Compound K.

Network pharmacology, which integrates data from various sources including molecular docking and gene expression, has also been applied. preprints.org This systems-level approach helps to construct complex interaction networks, illustrating the relationships between Compound K, its molecular targets, and associated disease pathways. This provides a more holistic understanding of its therapeutic potential.

Novel Delivery Systems for Enhanced Bioavailability and Efficacy

A primary challenge with Compound K is its low water solubility and poor oral bioavailability, which can limit its therapeutic effectiveness. To address this, various novel delivery systems have been developed.

Nanotechnology-based delivery systems, including nanocarriers and micellar systems, have shown significant promise. dntb.gov.ua By encapsulating Compound K, these systems can improve its solubility and stability. nih.govfrontiersin.org For instance, micellar systems composed of materials like phosphatidylcholine and polyethylene (B3416737) glycol have been shown to enhance the solubility and oral bioavailability of CK, leading to improved antitumor effects in preclinical models. frontiersin.orgresearchgate.net Chitosan-based nanoparticles have also been developed, demonstrating enhanced cellular uptake and anti-inflammatory properties. nih.gov

Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with poorly soluble molecules like Compound K. This complexation significantly enhances its aqueous solubility and dissolution rate. nih.govmdpi.comnih.gov Studies comparing β-cyclodextrin and γ-cyclodextrin have found that γ-cyclodextrin is a more suitable host, leading to a greater enhancement in solubility and stability. mdpi.comresearchgate.netoup.com The formation of a Compound K/γ-cyclodextrin inclusion complex has been shown to improve its oral bioavailability in animal models. researchgate.netoup.com

Liposomes, which are vesicles composed of lipid bilayers, are another effective delivery system for the lipophilic Compound K. dntb.gov.ua By incorporating CK into the lipid membrane, these formulations can improve its solubility and protect it from degradation. nih.govmdpi.com TPGS-modified liposomes have been specifically designed for the delivery of Compound K in non-small cell lung cancer models, showing improved tumor-targeting and reduced drug efflux. nih.gov Furthermore, innovative liposomal designs have been developed where Compound K itself replaces cholesterol as a membrane stabilizer, creating a multifunctional nanocarrier with inherent therapeutic and targeting properties for conditions like rheumatoid arthritis. tandfonline.comresearchgate.net Multifunctional liposomes co-modified with Compound K and hyaluronic acid have also been developed for targeted therapy of colon cancer. mdpi.com

Cyclodextrin Complexation

Synergistic Effects with Other Compounds in Preclinical Studies

The therapeutic potential of Compound K can be amplified when used in combination with other therapeutic agents, a strategy that has been explored in several preclinical studies, particularly in cancer treatment.

A significant area of this research involves combining Compound K with conventional chemotherapy drugs. Studies have demonstrated that CK can act synergistically with cisplatin in lung cancer cells, enhancing the induction of apoptosis in a p53-dependent manner. amegroups.orgamegroups.cn Similarly, in ovarian cancer models, Compound K has been shown to chemosensitize cancer stem cells to cisplatin and paclitaxel, leading to a more significant reduction in tumor growth compared to monotherapy. oncotarget.com It has also been shown to enhance the anti-proliferative and pro-apoptotic effects of gefitinib (B1684475) in non-small cell lung cancer. acs.org

Structure-Activity Relationship (SAR) Studies in Ginsenoside Compound K Analogues

Ginsenoside Compound K (CK), a principal and active intestinal metabolite of protopanaxadiol-type ginsenosides (B1230088), has garnered significant scientific interest for its broad spectrum of pharmacological activities. amegroups.orgnih.gov Its therapeutic potential has prompted extensive research into its structure-activity relationships (SAR) to develop novel analogues with enhanced efficacy and specificity. SAR studies systematically investigate how the chemical structure of a molecule, in this case, Compound K, correlates with its biological activity. By modifying specific functional groups and moieties of the CK scaffold, researchers can elucidate the key structural features required for its therapeutic effects and design more potent derivatives.

Compound K, with the chemical formula C₃₆H₆₂O₈, is structurally characterized by a dammarane-type tetracyclic triterpene core with a sugar moiety attached at the C-20 position. amegroups.orgnih.govmdpi.com The exploration of its analogues has primarily focused on modifications at three key locations: the sugar moiety, the steroidal A-ring, and the C-20 side chain. These studies have been crucial in identifying derivatives with superior activities, including anti-inflammatory, anti-asthmatic, and cholesterol-regulating properties. mdpi.comnih.gov

Influence of Structural Modifications on Biological Activity

Systematic modifications of the Compound K structure have revealed critical insights into the determinants of its biological functions. The nature of the sugar group, alterations to the A-ring, and changes in the C-20 side chain have all been shown to significantly impact the bioactivity of the resulting analogues. nih.gov

One area of investigation has been the development of anti-asthmatic agents. In a study using an ovalbumin-induced asthmatic mouse model, a series of Compound K analogues were synthesized and evaluated for their in vivo anti-IgE activity. The results indicated that the type of sugar, modifications on the A-ring, and the C-20 side chain of CK were all influential factors affecting the anti-asthmatic effects. nih.gov This research led to the discovery of several potent compounds, demonstrating that targeted structural changes can enhance the desired therapeutic outcome.

Another focus of SAR studies has been the activation of Liver X receptor α (LXRα), a key regulator in reverse cholesterol transport, which is a potential therapeutic target for atherosclerosis. mdpi.com Researchers synthesized a series of Compound K derivatives by introducing short-chain fatty acids to the carbohydrate chain. These modifications aimed to improve properties such as water solubility and biological activity. The findings showed that several derivatives exhibited comparable or superior LXRα activation compared to the parent Compound K. mdpi.commdpi.com

Furthermore, the influence of the glycosidic linkage on the inhibitory activity of ginsenosides against angiotensin-I converting enzyme (ACE) has been explored. Studies comparing Compound K with other ginsenosides revealed that the position and number of sugar moieties are critical for ACE inhibition. For instance, Compound K, which has a single glucose linked at the C-20 position, showed different activity compared to ginsenosides with sugar linkages at other positions, such as C-3. sci-hub.se This highlights that the ACE inhibitory activity increases as the number of sugar moieties in the ginsenoside molecule decreases. sci-hub.se

The stereochemistry at the C-20 position also plays a role in biological activity. The spatial orientation of substituents at this chiral center can influence how the molecule interacts with its biological target. sci-hub.se For example, differences in the stereochemistry of the C-20 hydroxyl group between (20S) and (20R) epimers of ginsenosides like Rg3 have been shown to result in different ACE inhibitory effects. sci-hub.se

These detailed research findings underscore the importance of specific structural features for the biological activity of Compound K and its analogues.

Interactive Data Table: SAR of Ginsenoside Compound K Analogues

The following table summarizes the structure-activity relationship findings from various studies on Compound K analogues, detailing the structural modifications and their observed effects on different biological activities.

Analogue/Derivative Structural Modification Biological Activity Assessed Key Finding Reference
Structure 1 Introduction of a short-chain fatty acid (acetyl group) to the carbohydrate chainLXRα Activation / Anti-atherosclerosisShowed the highest activation of LXRα (2.67-fold vs. control) and significantly increased ABCA1 mRNA expression (319%). Water solubility was also significantly higher than Compound K. mdpi.commdpi.com
Structure 2 Introduction of a short-chain fatty acid (propionyl group) to the carbohydrate chainLXRα Activation / Anti-atherosclerosisIncreased ABCA1 mRNA expression by 278%. mdpi.com
Structure 4 Introduction of a short-chain fatty acid to the carbohydrate chainLXRα Activation / Anti-atherosclerosisIncreased ABCA1 mRNA expression by 259%. mdpi.com
Compound T1 Modification of sugar moiety, A-ring, and/or C20 side chainAnti-asthmatic (IgE level reduction)Displayed superior or comparable anti-asthmatic effects to Compound K. nih.gov
Compound T2 Modification of sugar moiety, A-ring, and/or C20 side chainAnti-asthmatic (IgE level reduction)Showed the most potent anti-asthmatic effect with an IgE value of 975.82 ± 160.32 ng/mL, compared to 1501.85 ± 184.66 ng/mL for Compound K. nih.gov
Compound T3 Modification of sugar moiety, A-ring, and/or C20 side chainAnti-asthmatic (IgE level reduction)Displayed superior or comparable anti-asthmatic effects to Compound K. nih.gov
Compound T8 Modification of sugar moiety, A-ring, and/or C20 side chainAnti-asthmatic (IgE level reduction)Displayed superior or comparable anti-asthmatic effects to Compound K. nih.gov
Compound T12 Modification of sugar moiety, A-ring, and/or C20 side chainAnti-asthmatic (IgE level reduction)Displayed superior or comparable anti-asthmatic effects to Compound K. nih.gov
Compound K Parent CompoundACE InhibitionShowed competitive inhibition of ACE with an IC50 of 10.21 ± 0.99 µM. Less active than aglycones like PPD. sci-hub.se
Ginsenoside Rh2 Glucose linkage at C-3ACE InhibitionMore potent ACE inhibitor than Compound K, suggesting the C-3 glucose linkage is critical. sci-hub.se

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